![molecular formula C9H14O2 B6239776 3-methylbicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers CAS No. 60827-81-8](/img/no-structure.png)
3-methylbicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers
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Description
3-methylbicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 . The compound is a mixture of diastereomers, which are molecules that are non-superimposable, non-mirror images of each other .
Synthesis Analysis
The synthesis of similar bicyclo[2.2.1]heptane compounds has been achieved through various methods. One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of 3-methylbicyclo[2.2.1]heptane-2-carboxylic acid can be represented by the InChI code: 1S/C9H14O2/c1-5-6-2-3-7(4-6)8(5)9(10)11/h5-8H,2-4H2,1H3, (H,10,11) . This indicates the presence of a carboxylic acid group attached to the bicyclic heptane structure .Physical And Chemical Properties Analysis
3-methylbicyclo[2.2.1]heptane-2-carboxylic acid is an oil at room temperature . The compound is stable under normal shipping and storage conditions .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methylbicyclo[2.2.1]heptane-2-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexene", "Methanol", "Sodium hydroxide", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium hypochlorite", "Sodium bisulfite", "Sodium carbonate", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in acetic acid to form 1-bromo-3-methylcyclohexane", "Step 2: Reduction of 1-bromo-3-methylcyclohexane using sodium borohydride in methanol to form 3-methylcyclohexanol", "Step 3: Oxidation of 3-methylcyclohexanol using sodium hypochlorite in water to form 3-methylcyclohexanone", "Step 4: Reaction of 3-methylcyclohexanone with sodium bisulfite in water to form 3-methylcyclohexanol-2-sulfonic acid", "Step 5: Acid-catalyzed cyclization of 3-methylcyclohexanol-2-sulfonic acid using sulfuric acid to form 3-methylbicyclo[2.2.1]heptan-2-one", "Step 6: Hydrolysis of 3-methylbicyclo[2.2.1]heptan-2-one using sodium hydroxide to form 3-methylbicyclo[2.2.1]heptane-2-carboxylic acid", "Step 7: Separation of diastereomers using column chromatography" ] } | |
CAS RN |
60827-81-8 |
Product Name |
3-methylbicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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